2-Hydroxy-5-nitropyrimidine 2-Hydroxy-5-nitropyrimidine
Brand Name: Vulcanchem
CAS No.: 3264-10-6
VCID: VC2416818
InChI: InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-2H,(H,5,6,8)
SMILES: C1=C(C=NC(=O)N1)[N+](=O)[O-]
Molecular Formula: C4H3N3O3
Molecular Weight: 141.09 g/mol

2-Hydroxy-5-nitropyrimidine

CAS No.: 3264-10-6

Cat. No.: VC2416818

Molecular Formula: C4H3N3O3

Molecular Weight: 141.09 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-5-nitropyrimidine - 3264-10-6

Specification

CAS No. 3264-10-6
Molecular Formula C4H3N3O3
Molecular Weight 141.09 g/mol
IUPAC Name 5-nitro-1H-pyrimidin-2-one
Standard InChI InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-2H,(H,5,6,8)
Standard InChI Key ZNNRVSOVVLYQBV-UHFFFAOYSA-N
SMILES C1=C(C=NC(=O)N1)[N+](=O)[O-]
Canonical SMILES C1=C(C=NC(=O)N1)[N+](=O)[O-]

Introduction

PropertyValue
Melting point188-191°C
Boiling point256.56°C (estimated)
Density1.5657 (estimated)
Refractive index1.4800 (estimated)
pKa8.06±0.10 (predicted)
Molecular weight140.1
Molecular formulaC₅H₄N₂O₃

Solubility Characteristics

The compound exhibits selective solubility in various solvents, which is important for purification and reaction processes :

  • Soluble in hot water

  • Soluble in alkali solutions

  • Slightly soluble in DMSO

  • Very slightly soluble in methanol

  • Insoluble in most organic solvents

Synthesis Methods

One-Pot Synthesis Method

A novel one-pot synthesis method for 2-Hydroxy-5-nitropyridine has been developed, which offers significant advantages over traditional preparation methods. This approach uses 2-aminopyridine as the starting material and involves nitration followed by diazotization .

The specific reaction steps are as follows:

  • Addition of 2-aminopyridine to concentrated sulfuric acid at controlled temperature (10-20°C)

  • Addition of concentrated nitric acid with temperature maintenance at 40-50°C

  • Quenching of the reaction solution in water after nitration

  • Diazotization reaction using sodium nitrite aqueous solution at 0-10°C

  • Adjustment of acid concentration using ammonia water

  • Filtration and drying to obtain the final product

This method has several technical advantages:

  • Simple post-treatment procedures

  • Elimination of the need to separately purify isomers generated by nitration

  • Continuous operation of nitration and diazotization reactions

  • Significant reduction in wastewater generation

  • Lower production costs

The reaction equations and optimized conditions have been established with specific ratios:

  • Mass ratio of concentrated sulfuric acid to 2-aminopyridine: 8:1-10:1

  • Molar ratio of concentrated nitric acid to 2-aminopyridine: 0.9:1-1.0:1

  • Molar ratio of sodium nitrite to 2-aminopyridine: 1.5:1-1.7:1

Alternative Synthesis Route

An alternative synthesis route uses 2-nitroacetaldehyde dimethyl acetal as the starting material. In this process:

  • 2-nitroacetaldehyde dimethyl acetal reacts with methyl acrylate in methylene chloride

  • Addition of ammonium chloride and ammonia water

  • Oxidation using hydrogen peroxide

  • Recovery of dichloromethane under reduced pressure

  • Filtration, washing, and drying to obtain 2-hydroxy-5-nitropyridine

This method has demonstrated high efficiency with yields of approximately 89.6% and product purity of 99.3% .

Industrial Applications

Pharmaceutical and Agrochemical Importance

2-Hydroxy-5-nitropyridine serves as a vital intermediate in the production of 2-chloro-5-nitropyridine, which is extensively used in pharmaceutical and agrochemical industries . The downstream applications include:

  • Antimalarial medications such as pyronaridine

  • Germicide production including cyprodinil bacteria amine

  • Various antibiotic formulations

  • Pesticide preparations

Conversion to 2-Chloro-5-nitropyridine

The transformation of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine represents a crucial step in many industrial processes. This conversion expands the utility of the compound, making it an essential building block for more complex molecules used in medicine and agriculture .

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